Home > Products > Screening Compounds P119565 > Vildagliptin-13C5,15N
Vildagliptin-13C5,15N - 1044741-01-6

Vildagliptin-13C5,15N

Catalog Number: EVT-1462093
CAS Number: 1044741-01-6
Molecular Formula: C17H25N3O2
Molecular Weight: 309.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vildagliptin-13C5,15N, is the labeled analogue of Vildagliptin. It is a new oral anti-hyperglycemic agent of a new dipeptidyl peptidase-IV (DPP-IV) inhibitor class of drugs. Antidiabetic.

Applications

Vildagliptin-13C5,15N serves as a valuable tool in pharmacokinetic studies, facilitating accurate quantification of Vildagliptin in biological samples like plasma or serum. [] Its use ensures precise measurement of Vildagliptin concentrations, even at trace levels, leading to a more reliable assessment of drug absorption, distribution, metabolism, and excretion. This information is crucial in drug development for optimizing dosage regimens and understanding drug behavior within the body.

Vildagliptin

Compound Description: Vildagliptin is an orally active anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of medications []. It works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) []. These incretin hormones play a crucial role in glucose regulation by stimulating insulin secretion from the pancreas and suppressing glucagon release. By inhibiting DPP-4, Vildagliptin increases the levels of active incretin hormones, leading to improved blood glucose control in patients with type 2 diabetes.

Vildagliptin is often used in combination with other antidiabetic medications, such as metformin, to achieve optimal glycemic control [, , ]. It is generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight [, ]. Studies have also suggested potential benefits of Vildagliptin beyond its glucose-lowering effects, such as anti-inflammatory and neuroprotective properties [, ].

Metformin

Compound Description: Metformin is a widely prescribed oral antidiabetic drug that belongs to the biguanide class []. It is considered a first-line treatment option for type 2 diabetes and is often used in combination with other antidiabetic medications, including Vildagliptin [, , , ]. Metformin's primary mechanism of action involves reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues, thereby lowering blood glucose levels.

Relevance: Metformin is frequently used in combination with Vildagliptin for the treatment of type 2 diabetes [, , , ]. This combination therapy aims to target multiple aspects of glucose metabolism and provide a more comprehensive approach to glycemic control.

Dapagliflozin

Compound Description: Dapagliflozin is an oral antidiabetic drug that belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class [, , , ]. It works by inhibiting SGLT2 in the kidneys, reducing glucose reabsorption into the bloodstream and increasing glucose excretion in urine, thereby lowering blood glucose levels independently of insulin secretion or action.

Relevance: Dapagliflozin is often used in combination with Vildagliptin in a fixed-dose combination for the treatment of type 2 diabetes [, , , ]. This combination therapy offers a dual mechanism of action, targeting both insulin secretion and glucose reabsorption, to achieve more effective glycemic control.

Remogliflozin Etabonate

Compound Description: Remogliflozin etabonate is another SGLT2 inhibitor used for the treatment of type 2 diabetes [, , ]. Like Dapagliflozin, it acts on the kidneys to lower blood glucose levels by inhibiting SGLT2 and increasing urinary glucose excretion.

Relevance: Similar to Dapagliflozin, Remogliflozin etabonate is also used in combination with Vildagliptin in a fixed-dose formulation for the treatment of type 2 diabetes [, , ]. This combination therapy leverages the synergistic effects of both drugs to achieve more comprehensive glycemic control.

Imeglimin

Compound Description: Imeglimin is a novel oral antidiabetic agent with a unique multimodal mechanism of action []. It improves glycemic control by targeting multiple key organs involved in glucose homeostasis, including the pancreas, liver, and muscles. Imeglimin enhances insulin secretion from pancreatic beta cells, reduces hepatic glucose production, and improves insulin sensitivity in peripheral tissues.

Relevance: Imeglimin, in combination with Vildagliptin and Metformin, has shown promising results in improving glycemic control in patients with type 2 diabetes []. The combined effects of these drugs on different aspects of glucose metabolism offer a comprehensive approach to managing the disease.

Overview

Vildagliptin-13C5,15N is a stable isotope-labeled derivative of vildagliptin, an oral antihyperglycemic agent primarily used in the management of Type 2 Diabetes Mellitus. The compound's molecular formula is C12H25N2O2C_{12}H_{25}N_{2}O_{2} with specific isotopic labeling at carbon and nitrogen positions, enhancing its utility in pharmacokinetic studies and metabolic research. Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4, which plays a significant role in glucose metabolism.

Source and Classification

Vildagliptin-13C5,15N is synthesized from vildagliptin through various chemical processes that incorporate stable isotopes of carbon and nitrogen. This compound falls under the classification of pharmacological agents known as Dipeptidyl Peptidase-4 inhibitors. It is utilized in both clinical and research settings to study drug metabolism and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of vildagliptin-13C5,15N involves several steps that typically begin with the preparation of the base compound vildagliptin. A notable synthetic route includes:

  1. Chloroacetylation: The starting material undergoes chloroacetylation to form an intermediate.
  2. Cyanogenation: This step converts the amide group to a nitrile.
  3. Condensation Reaction: Using 3-amino-1-adamantane alcohol in the presence of a solvent like dichloromethane, a condensation reaction occurs to yield vildagliptin.
  4. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

The incorporation of isotopes is achieved during these chemical transformations, ensuring that the labeled compound retains its pharmacological properties while allowing for enhanced tracking in biological systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of vildagliptin-13C5,15N features a pyrrolidine ring substituted with various functional groups, including an amide and a cyano group. The specific isotopic labeling (with five carbon atoms being replaced by 13C^{13}C and one nitrogen atom by 15N^{15}N) alters its mass but not its chemical behavior significantly.

  • Molecular Formula: C12(13C)5H25N2(15N)O2C_{12}(^{13}C)_{5}H_{25}N_{2}(^{15}N)O_{2}
  • Molecular Weight: Approximately 309.36 g/mol .

This structure allows for precise tracking in metabolic studies due to the distinct mass differences introduced by the isotopes.

Chemical Reactions Analysis

Reactions and Technical Details

Vildagliptin-13C5,15N participates in various chemical reactions similar to its non-labeled counterpart

Chemical Characterization of Vildagliptin-13C5,15N

Isotopic Labeling Patterns and Structural Modifications

Vildagliptin-¹³C₅,¹⁵N is a stable isotope-labeled analog of the antidiabetic drug vildagliptin, incorporating five ¹³C atoms and one ¹⁵N atom at specific molecular positions. This precise labeling strategy targets the pyrrolidine ring and adjacent functional groups critical to the molecule's biological activity. The isotopic enrichment is strategically engineered at the following positions:

  • Pyrrolidine ring: Four ¹³C atoms (positions 2,3,4,5)
  • Cyanocarbon: One ¹³C atom in the -C≡N group
  • Amide nitrogen: One ¹⁵N atom in the -NH-CO- group [1] [4] [7]

This labeling configuration maintains the stereochemical integrity of the parent molecule, particularly the (S)-configuration at the chiral center of the pyrrolidine ring, as evidenced by the preserved stereodescriptor in the SMILES notation: O=C([¹⁵N]1¹³C@@H[¹³C]#N)CNC₂₃CC₄(CC(CC(C₄)C₃)C₂)O [1] [4]. The isotopic enrichment exceeds 99% for ¹³C and 98% for ¹⁵N, ensuring minimal natural abundance interference in analytical applications [6]. The structural modifications are chemically inert, preserving the molecule’s reactivity while enabling precise tracking in complex biological matrices.

Table 1: Isotopic Labeling Positions in Vildagliptin-¹³C₅,¹⁵N

Atomic PositionIsotopeChemical EnvironmentPurpose
Pyrrolidine C2¹³CChiral centerMetabolic tracer
Pyrrolidine C3¹³CMethyleneStructural tracking
Pyrrolidine C4¹³CMethyleneStructural tracking
Pyrrolidine C5¹³CMethyleneStructural tracking
Cyanocarbon¹³C-C≡N groupMS detection enhancement
Amide nitrogen¹⁵N-NH-CO- linkageEnzyme binding studies

Molecular Formula and Mass Spectrometric Differentiation

The isotopic labeling induces distinct changes in the molecular formula and mass profile compared to unlabeled vildagliptin:

  • Labeled molecular formula: C₁₂¹³C₅H₂₅N₂¹⁵NO₂
  • Unlabeled molecular formula: C₁₇H₂₅N₃O₂
  • Molecular weight: 309.36 g/mol (vs. 303.40 g/mol for unlabeled) [1] [4] [7]

The +6.00 Da mass shift enables unambiguous differentiation via mass spectrometry. In LC-MS/MS analysis, the labeled compound exhibits a characteristic M+6 pattern in the parent ion (m/z 310.37 for [M+H]⁺), with diagnostic fragment ions retaining the isotopic signature. Key fragmentation pathways include:

  • Cleavage of the glycyl-pyrrolidine bond yielding m/z 166.10 (¹³C/¹⁵N-containing fragment)
  • Adamantane-hydroxyl fragment at m/z 145.12 [4] [7]

The high mass precision (±0.01 Da) of modern mass spectrometers readily distinguishes isotopic clusters of labeled and unlabeled species. This differentiation is crucial for quantitative bioanalysis, where the labeled analog serves as an internal standard, compensating for matrix effects and ionization variability [6] [9]. Natural abundance correction algorithms are essential when analyzing low-abundance fragments, though the high isotopic purity (≥98%) minimizes such requirements for this compound.

Table 2: Mass Spectrometric Characteristics of Vildagliptin-¹³C₅,¹⁵N vs. Native Compound

ParameterVildagliptin-¹³C₅,¹⁵NNative VildagliptinAnalytical Utility
Molecular weight309.36 g/mol303.40 g/molBaseline separation in LC-MS
[M+H]⁺ ionm/z 310.37m/z 304.41Quantitation reference
Mass defect+0.037 Da-0.027 DaHigh-res MS differentiation
Key fragment (C₆H₈¹³C₅¹⁵N⁺)m/z 166.10m/z 160.14Metabolic pathway tracing
Natural abundance interference<2%100%Enhanced signal specificity

Comparative Analysis with Non-labeled Vildagliptin

Biochemical Equivalence: The isotopic labeling does not alter the biochemical properties of vildagliptin. Both compounds demonstrate identical inhibition kinetics against dipeptidyl peptidase-IV (DPP-IV), with IC₅₀ values of 3.5 nM in human Caco-2 cells. This equivalence arises because isotopic substitution negligibly affects molecular geometry and electronic properties at binding sites. The ¹⁵N in the amide linkage and ¹³C in the pyrrolidine ring maintain bond lengths and angles within 0.1% of non-labeled bonds, preserving the molecule’s affinity for the DPP-IV active site [1] [7].

Physicochemical Divergence: Despite biochemical equivalence, key physicochemical differences emerge:

  • Thermodynamic behavior: Slight differences in vibrational frequencies (detectable by IR spectroscopy) due to altered reduced mass in C-¹³C and N-¹⁵N bonds
  • Chromatographic resolution: RP-HPLC shows ∼0.3 min retention time shift (C18 column; ACN:H₂O mobile phase) due to increased hydrophobicity from heavier isotopes [6]
  • Solubility profile: Comparable aqueous solubility (≥5 mg/mL) but differential crystallization kinetics observed during lyophilization [8]

Analytical Superiority: The labeled version eliminates background interference in mass spectrometry-based assays. In tracer studies, ¹³C₅/¹⁵N labeling enables:

  • Distinct detection: Avoids overlap with endogenous metabolites
  • Quantitation accuracy: Serves as internal standard for pharmacokinetic studies
  • Metabolic flux analysis: Tracks drug disposition without radioactive hazards [9]

Table 3: Functional Comparison of Labeled vs. Native Vildagliptin

PropertyVildagliptin-¹³C₅,¹⁵NNative VildagliptinConsequence
DPP-IV inhibition (IC₅₀)3.5 nM3.5 nMBioequivalence
Oral bioavailability>85%>85%Unaltered absorption
HPLC relative retention1.02 (vs. native)1.00Chromatographic resolution
Mass spectrometric LOD0.1 ng/mL (reduced noise)1.0 ng/mLEnhanced bioanalytical sensitivity
Metabolic tracing capacityHigh (position-specific isotopes)NonePathway elucidation capability

Properties

CAS Number

1044741-01-6

Product Name

Vildagliptin-13C5,15N

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile

Molecular Formula

C17H25N3O2

Molecular Weight

309.361

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1

InChI Key

SYOKIDBDQMKNDQ-AXHOPKHVSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Synonyms

(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile-13C5,15N; LAF 237-13C5,15N; NVP-LAF 237-13C5,15N; Galvus-13C5,15N;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.